1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a pyrrolidine group and a thiophene ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with Pyrrolidine: The pyrimidine ring is then subjected to nucleophilic substitution with pyrrolidine under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Urea Moiety: Finally, the urea group is formed by reacting the intermediate compound with an isocyanate or carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The thiophene ring may participate in π-π interactions, enhancing the compound’s binding affinity. The urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Morpholin-4-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea: Similar structure but with a morpholine ring instead of pyrrolidine.
1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea: Contains a piperidine ring instead of pyrrolidine.
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea: Features an azepane ring in place of pyrrolidine.
Uniqueness
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(17-12-4-3-7-20-12)16-10-8-11(15-9-14-10)18-5-1-2-6-18/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUQQACWKZSMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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